molecular formula C13H17NO2 B172205 Methyl 1-(1-phenylethyl)azetidine-2-carboxylate CAS No. 186096-46-8

Methyl 1-(1-phenylethyl)azetidine-2-carboxylate

Cat. No.: B172205
CAS No.: 186096-46-8
M. Wt: 219.28 g/mol
InChI Key: FMYIXIBSKQXTLX-UHFFFAOYSA-N
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Description

Methyl 1-(1-phenylethyl)azetidine-2-carboxylate is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring imparts unique chemical properties, making it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1-phenylethyl)azetidine-2-carboxylate typically involves the reaction of 1-phenylethylamine with an appropriate azetidine precursor. One common method includes the use of azetidine-2-carboxylic acid derivatives, which undergo esterification with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and reproducible.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-phenylethyl)azetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azetidine-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acids, while reduction can produce azetidine-2-methanol derivatives. Substitution reactions can result in a variety of functionalized azetidines.

Scientific Research Applications

Methyl 1-(1-phenylethyl)azetidine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its structural similarity to natural amino acids.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-(1-phenylethyl)azetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A structurally related compound with similar chemical properties.

    1-Phenylethylamine: Shares the phenylethyl group but lacks the azetidine ring.

    Methyl azetidine-2-carboxylate: Similar ester functionality but without the phenylethyl group.

Uniqueness

Methyl 1-(1-phenylethyl)azetidine-2-carboxylate is unique due to the combination of the azetidine ring and the phenylethyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 1-(1-phenylethyl)azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(11-6-4-3-5-7-11)14-9-8-12(14)13(15)16-2/h3-7,10,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYIXIBSKQXTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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